molecular formula C7H6Cl2O5S2 B14319709 4-Methoxybenzene-1,3-disulfonyl dichloride CAS No. 109139-47-1

4-Methoxybenzene-1,3-disulfonyl dichloride

Cat. No.: B14319709
CAS No.: 109139-47-1
M. Wt: 305.2 g/mol
InChI Key: NDRJNVFWUSRVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzene-1,3-disulfonyl dichloride is an organic compound with the molecular formula C7H6Cl2O5S2 It is a derivative of benzene, featuring two sulfonyl chloride groups and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxybenzene-1,3-disulfonyl dichloride typically involves the reaction of 4-methoxy-1,3-phthalic acid with thionyl chloride. The reaction is carried out under reflux conditions at 80°C for 8 hours . This process converts the carboxylic acid groups into sulfonyl chloride groups, resulting in the formation of the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzene-1,3-disulfonyl dichloride primarily undergoes electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride groups. These reactions include halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Halogenation: Typically involves the use of halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration: Involves the use of a nitrating mixture (concentrated nitric acid and sulfuric acid) at low temperatures.

    Sulfonation: Uses concentrated sulfuric acid or oleum as the sulfonating agent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation would yield halogenated derivatives, while nitration would produce nitro-substituted compounds.

Scientific Research Applications

4-Methoxybenzene-1,3-disulfonyl dichloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxybenzene-1,3-disulfonyl dichloride involves its reactivity as an electrophile. The sulfonyl chloride groups are highly reactive towards nucleophiles, allowing the compound to participate in various substitution reactions. These reactions can modify the structure and function of target molecules, leading to the desired chemical transformations.

Comparison with Similar Compounds

    Benzene-1,3-disulfonyl chloride: Similar structure but lacks the methoxy group.

    4-Methoxybenzene-1-sulfonyl chloride: Contains only one sulfonyl chloride group.

    1,3-Benzenedisulfonyl fluoride: Fluorine atoms replace the chlorine atoms in the sulfonyl groups.

Uniqueness: 4-Methoxybenzene-1,3-disulfonyl dichloride is unique due to the presence of both the methoxy group and two sulfonyl chloride groups. This combination enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

109139-47-1

Molecular Formula

C7H6Cl2O5S2

Molecular Weight

305.2 g/mol

IUPAC Name

4-methoxybenzene-1,3-disulfonyl chloride

InChI

InChI=1S/C7H6Cl2O5S2/c1-14-6-3-2-5(15(8,10)11)4-7(6)16(9,12)13/h2-4H,1H3

InChI Key

NDRJNVFWUSRVGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.